molecular formula C10H11FO4 B14763041 3-Ethoxy-2-fluoro-6-methoxybenzoic acid

3-Ethoxy-2-fluoro-6-methoxybenzoic acid

Cat. No.: B14763041
M. Wt: 214.19 g/mol
InChI Key: WCEQAZLARLMHQF-UHFFFAOYSA-N
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Description

3-Ethoxy-2-fluoro-6-methoxybenzoic acid is a substituted benzoic acid derivative characterized by three distinct functional groups: an ethoxy group at position 3, a fluorine atom at position 2, and a methoxy group at position 5. This combination of substituents imparts unique physicochemical properties, including altered acidity, solubility, and reactivity compared to simpler benzoic acid derivatives. Such compounds are often intermediates in pharmaceutical or agrochemical synthesis, where substituent positioning and electronic effects critically influence bioactivity and metabolic stability.

Properties

Molecular Formula

C10H11FO4

Molecular Weight

214.19 g/mol

IUPAC Name

3-ethoxy-2-fluoro-6-methoxybenzoic acid

InChI

InChI=1S/C10H11FO4/c1-3-15-7-5-4-6(14-2)8(9(7)11)10(12)13/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

WCEQAZLARLMHQF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)OC)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-fluoro-6-methoxybenzoic acid typically involves multi-step organic reactions. One common method starts with the fluorination of 2-methoxybenzoic acid, followed by ethoxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-fluoro-6-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-Ethoxy-2-fluoro-6-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-fluoro-6-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can enhance its binding affinity and specificity, while the ethoxy group can influence its solubility and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

Comparison with 3-Bromo-6-fluoro-2-methylbenzoic Acid ()

  • Structure : Bromo (position 3), fluoro (position 6), methyl (position 2).
  • Key Differences : The target compound replaces bromo and methyl with ethoxy (position 3) and methoxy (position 6).
  • Impact :
    • Bromine’s strong electron-withdrawing effect increases acidity compared to ethoxy’s electron-donating nature.
    • Ethoxy and methoxy groups enhance solubility in polar solvents due to oxygen lone pairs, whereas bromo and methyl groups reduce polarity.

Comparison with 6-Bromo-2-fluoro-3-methoxybenzoic Acid ()

  • Structure : Bromo (position 6), fluoro (position 2), methoxy (position 3).
  • Key Differences : Substituent positions differ (methoxy at position 3 vs. ethoxy at position 3 in the target).
  • Positional isomerism affects electronic distribution: methoxy at position 3 () vs. ethoxy at position 3 (target) alters resonance stabilization of the carboxylic acid.

Agrochemical Derivatives ()

  • Example : Ethametsulfuron methyl ester (ethoxy group in triazine-based pesticide).
  • Comparison : Ethoxy groups in agrochemicals enhance lipophilicity, improving membrane penetration. The target compound’s ethoxy group may similarly enhance bioavailability in pesticidal formulations.

Benzothiazole Acetamides ()

  • Example : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide.
  • Comparison : Methoxy groups in these derivatives modulate receptor binding. The target’s methoxy at position 6 could similarly influence interactions in biological systems.

Suzuki Coupling in Brominated Analogs ()

  • Process : 3-Bromo-6-fluoro-2-methylbenzoic acid undergoes Suzuki coupling with 3-fluorophenyl boronic acid.
  • Relevance : The target compound’s ethoxy group may require alternative synthesis routes, such as nucleophilic substitution or etherification, avoiding palladium-catalyzed reactions.

Boronic Acid Intermediates ()

  • Example : 2-Ethoxy-6-fluorophenylboronic acid ().
  • Comparison : Boronic acids serve as intermediates in cross-coupling reactions. The target’s benzoic acid backbone limits such reactivity but enhances stability in acidic conditions.

Data Tables: Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Source
3-Ethoxy-2-fluoro-6-methoxybenzoic acid 3-ethoxy, 2-fluoro, 6-methoxy ~228.2 (estimated) Intermediate, agrochemicals N/A
3-Bromo-6-fluoro-2-methylbenzoic acid 3-bromo, 6-fluoro, 2-methyl 247.0 Suzuki coupling precursor
6-Bromo-2-fluoro-3-methoxybenzoic acid 6-bromo, 2-fluoro, 3-methoxy 263.0 High acidity, synthetic intermediate
3-Hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid 3-hydroxy, 2-methoxy, 6-methoxymethyl 212.2 Chelating agent, pharmaceutical intermediate

Research Findings and Trends

  • Positional Isomerism : Methoxy at position 6 (target) vs. position 3 () significantly alters electronic effects, with para-substitution (position 6) enhancing resonance stabilization.
  • Ethoxy vs. Bromo : Ethoxy groups reduce acidity (pKa ~4.5–5.0) compared to bromo-substituted analogs (pKa ~2.8–3.2), impacting ionization in biological systems.
  • Safety Profiles : Brominated analogs () require stringent handling due to toxicity, whereas ethoxy/methoxy derivatives are generally safer.

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